![molecular formula C17H12ClN3O B5603606 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5603606.png)
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is a useful research compound. Its molecular formula is C17H12ClN3O and its molecular weight is 309.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide is 309.0668897 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory and Anti-microbial Properties
Research has identified compounds related to 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide with significant anti-inflammatory and anti-microbial activities. For instance, studies on quinoline derivatives have shown potent ligand activities at human histamine receptors, indicating potential for anti-inflammatory applications in vivo. These compounds, through their structure-activity relationship (SAR) exploration, offer insights into designing new therapeutic agents with enhanced efficacy (Smits et al., 2008).
Sensing Biological Zn(II)
Quinoline-derivatized fluoresceins, including compounds related to 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide, have been developed as sensors for biological Zn(II). These sensors show significant fluorescence enhancement upon Zn(II) coordination, demonstrating utility in selective and sensitive detection of Zn(II) in biological systems. The development of such sensors aids in understanding the role of zinc in biological processes and could contribute to diagnostic applications (Nolan et al., 2005).
Anticancer Activity
A variety of quinoline-3-carbaldehyde hydrazones, closely related to 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide, have been synthesized and evaluated for their cytotoxic properties against various human tumor cell lines. These studies have identified compounds with pronounced cancer cell growth inhibitory effects, highlighting the potential of quinoline derivatives in cancer therapy development. The findings underscore the importance of quinoline structures in medicinal chemistry for anticancer drug discovery (Korcz et al., 2018).
Fluorescence and Colorimetric Sensing
Compounds based on 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide have been explored for their multifunctional sensing capabilities. For example, a multifunctional fluorescent and colorimetric receptor developed for the detection of Al(3+) and CN(-) in aqueous solutions demonstrates the versatility of quinoline derivatives as sensors. These developments are pivotal for environmental monitoring and biomedical diagnostics, offering rapid and sensitive detection methods (Lee et al., 2014).
Synthesis and Evaluation of Novel Derivatives
The synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides demonstrates the ongoing research into novel derivatives of 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide. These efforts are aimed at exploring the chemical properties, biological activities, and potential applications of these compounds. The continuous development and characterization of new quinoline-based compounds enrich the chemical space for drug discovery and material science applications (Shaikh, 2013).
特性
IUPAC Name |
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c18-15-8-6-13(7-9-15)17(22)21-20-11-14-4-1-3-12-5-2-10-19-16(12)14/h1-11H,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYWPUNLBVDNET-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID](/img/structure/B5603526.png)
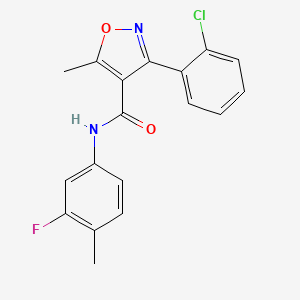
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5603545.png)

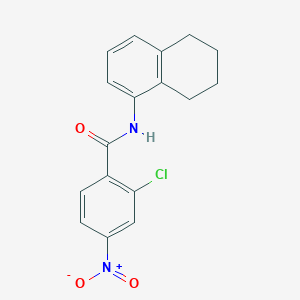
![N'-(2,3-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5603563.png)
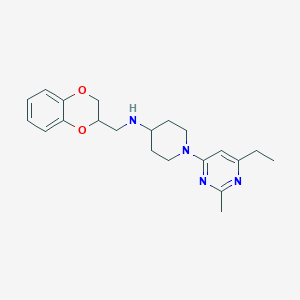
![3-amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5603594.png)
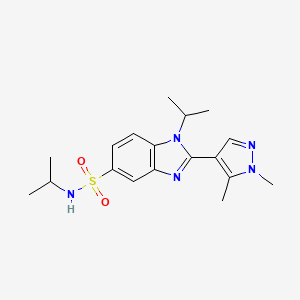
![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5603628.png)
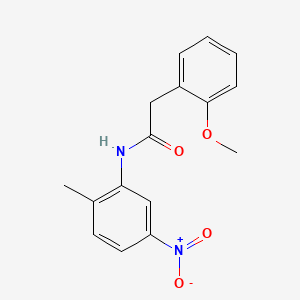

![2-[(2-tert-butyl-5-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5603646.png)
![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)
